

# Spectroscopic Analysis of 3-Butenamide: A Technical Guide

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## Compound of Interest

Compound Name: 3-Butenamide

Cat. No.: B015750

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for **3-butenamide** (also known as vinylacetamide), a molecule of interest in various chemical and pharmaceutical research domains. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

## Structural and Molecular Information

Property	Value
Chemical Name	3-Butenamide
Synonyms	Vinylacetamide, Allylamide, but-3-enamide
CAS Number	28446-58-4
Molecular Formula	C <sub>4</sub> H <sub>7</sub> NO
Molecular Weight	85.10 g/mol
Structure	CH <sub>2</sub> =CH-CH <sub>2</sub> -C(=O)NH <sub>2</sub>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution NMR spectra is crucial for the structural elucidation of organic molecules. For **3-butenamide**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide key insights into its proton and carbon framework.

Note on Data: As direct experimental NMR data for **3-butenamide** is not readily available in public spectral databases, the following data is based on predicted values and analysis of the closely related structure, N-vinylacetamide. This serves as a reliable estimation for the expected spectral features of **3-butenamide**.

## $^1\text{H}$ NMR Spectral Data (Predicted)

- Solvent:  $\text{CDCl}_3$
- Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~5.8 - 6.0	ddt	1H	H-3 (CH)
~5.1 - 5.3	m	2H	H-4 ( $\text{CH}_2$ )
~3.1 - 3.2	d	2H	H-2 ( $\text{CH}_2$ )
~5.5 - 6.5 (broad)	br s	2H	- $\text{NH}_2$

Interpretation: The  $^1\text{H}$  NMR spectrum is expected to show distinct signals for the vinyl and allyl protons. The H-3 proton, being adjacent to both the double bond and the methylene group, will appear as a complex multiplet (doublet of doublets of triplets). The terminal vinyl protons (H-4) will also present as a multiplet. The allylic protons (H-2) will be a doublet, coupled to the H-3 proton. The amide protons are expected to show a broad singlet, which can exchange with  $\text{D}_2\text{O}$ .

## $^{13}\text{C}$ NMR Spectral Data (Predicted)

- Solvent:  $\text{CDCl}_3$
- Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~173	C-1 (C=O)
~132	C-3 (=CH)
~118	C-4 (=CH <sub>2</sub> )
~41	C-2 (CH <sub>2</sub> )

Interpretation: The  $^{13}\text{C}$  NMR spectrum will display four distinct signals corresponding to the four carbon environments in **3-butenamide**. The carbonyl carbon (C-1) will be the most downfield signal. The two  $\text{sp}^2$  hybridized carbons of the vinyl group (C-3 and C-4) will appear in the typical alkene region, while the  $\text{sp}^3$  hybridized methylene carbon (C-2) will be the most upfield signal.

## Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-butenamide** in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Lock onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for both  $^1\text{H}$  and  $^{13}\text{C}$  frequencies.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  spectrum.
  - Typical parameters: pulse angle of  $30\text{-}45^\circ$ , acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional  $^{13}\text{C}$  spectrum with proton decoupling.
  - Typical parameters: pulse angle of  $30\text{--}45^\circ$ , acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase correct the spectra.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
  - Integrate the  $^1\text{H}$  signals and pick the peaks for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique to identify the functional groups present in a molecule. The FTIR spectrum of **3-butenamide** will exhibit characteristic absorption bands for its amide and vinyl functionalities.

## FTIR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3180	Strong, Broad	N-H stretching (Amide A/B)
3080 - 3010	Medium	=C-H stretching
2950 - 2850	Medium	C-H stretching (aliphatic)
~1660	Strong	C=O stretching (Amide I)
~1640	Medium	C=C stretching
~1620	Medium	N-H bending (Amide II)
~1420	Medium	CH <sub>2</sub> scissoring
~990 and ~910	Strong	=C-H bending (out-of-plane)

Interpretation: The broad band in the high-frequency region is characteristic of the N-H stretching vibrations of the primary amide. The C=O stretch (Amide I band) is expected to be a very strong absorption. The presence of the vinyl group is confirmed by the =C-H stretching and the strong out-of-plane bending absorptions.

## Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
  - Grind a small amount (1-2 mg) of **3-butenamide** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press.
- Pellet Formation: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.
- Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum. This will subtract the spectral contributions of atmospheric CO<sub>2</sub> and water vapor.

- **Sample Spectrum:** Place the KBr pellet containing the sample in the spectrometer and acquire the sample spectrum.
- **Data Analysis:** The spectrum is typically plotted as transmittance (%) versus wavenumber ( $\text{cm}^{-1}$ ). Identify and label the significant absorption bands.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis.

### Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
85	Moderate	$[\text{M}]^+$ (Molecular Ion)
70	Low	$[\text{M} - \text{NH}]^+$
56	Moderate	$[\text{M} - \text{C}_2\text{H}_5]^+$ or $[\text{M} - \text{CH}_3\text{CO}]^+$
44	High	$[\text{CONH}_2]^+$
41	High	$[\text{C}_3\text{H}_5]^+$ (Allyl cation)
39	Moderate	$[\text{C}_3\text{H}_3]^+$

Interpretation: The molecular ion peak at m/z 85 confirms the molecular weight of **3-butenamide**. The fragmentation pattern is expected to be influenced by the amide and allyl functionalities. A prominent peak at m/z 44 is characteristic of primary amides, corresponding to the  $[\text{CONH}_2]^+$  fragment. The formation of the stable allyl cation at m/z 41 is also a likely and significant fragmentation pathway.

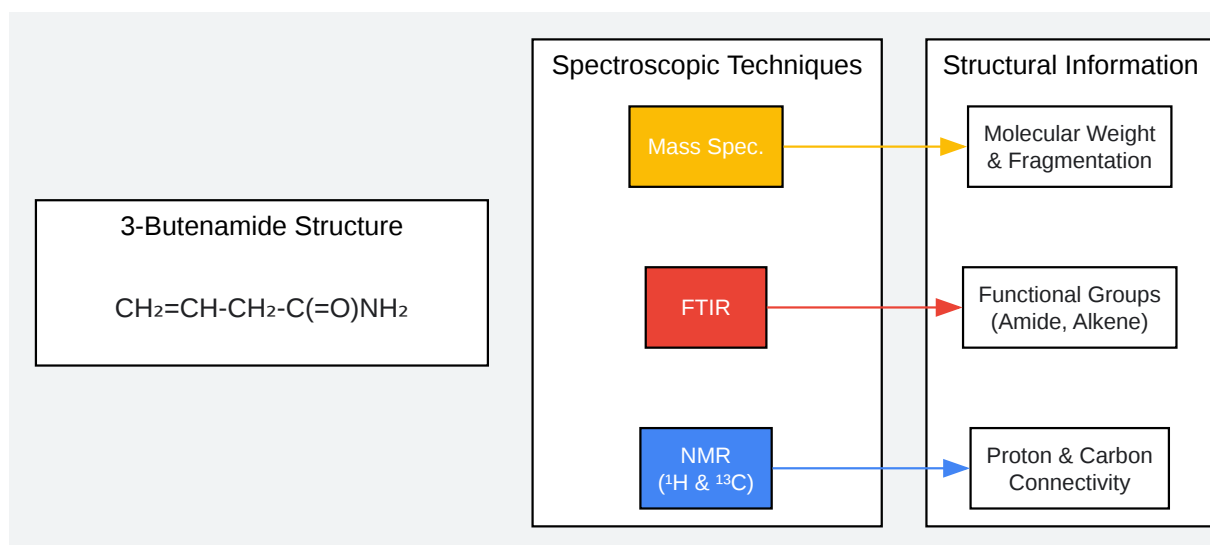
## Experimental Protocol for Mass Spectrometry (GC-MS with EI)

- **Sample Introduction:**
  - Dissolve a small amount of **3-butenamide** in a volatile organic solvent (e.g., methanol, dichloromethane).

- Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the sample from any impurities.
- Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: A detector records the abundance of each ion at a specific  $m/z$  value.
- Data Analysis: The resulting mass spectrum is a plot of relative intensity versus  $m/z$ . The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the compound.

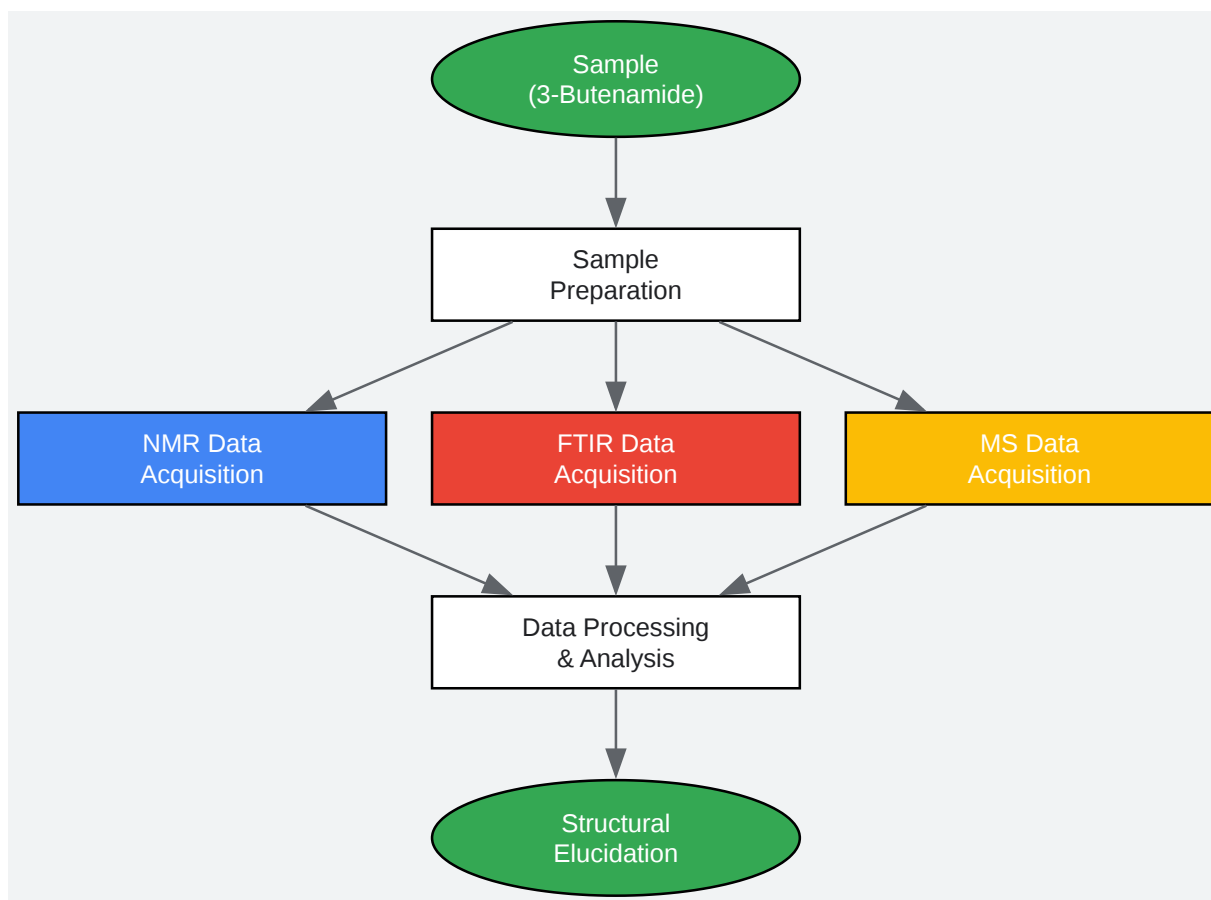
## Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the relationships between the spectroscopic techniques and a typical experimental workflow.



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Caption: Interplay of spectroscopic techniques for **3-butenamide** analysis.



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Caption: Generalized experimental workflow for spectroscopic analysis.

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